6-chloro-N-(4-fluorophenyl)pyrazin-2-amine
Overview
Description
6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H7ClFN3 and a molecular weight of 223.63 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and a 4-fluorophenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-N-(4-fluorophenyl)-2-pyrazinamine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation.
Mode of Action
6-Chloro-N-(4-fluorophenyl)-2-pyrazinamine acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, 6-Chloro-N-(4-fluorophenyl)-2-pyrazinamine reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX-2 by 6-Chloro-N-(4-fluorophenyl)-2-pyrazinamine results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-N-(4-fluorophenyl)-2-pyrazinamine. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .
Scientific Research Applications
6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrazin-2-amine
- 6-Chloro-N-(4-methylphenyl)pyrazin-2-amine
- 6-Chloro-N-(4-nitrophenyl)pyrazin-2-amine
Uniqueness
6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFAJLLGTZFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=CC(=N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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